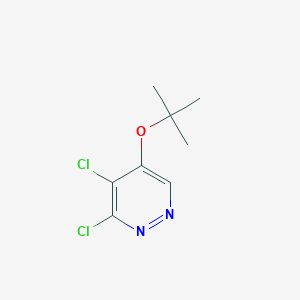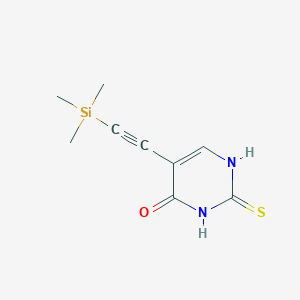![molecular formula C9H8N2O3S B11882186 Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルは、チエノピリミジンファミリーに属するヘテロ環式化合物です。この化合物は、チオフェン環とピリミジン環を含む縮合環構造が特徴です。ピリミジン環の4位にオキソ基、2位にエステル基が存在することにより、その独特な化学的性質と潜在的な生物学的活性が生まれます。
準備方法
合成経路と反応条件
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、2-アミノチオフェン-3-カルボン酸をギ酸またはジメチルホルムアミドジメチルアセタール(DMF-DMA)と縮合させてチエノピリミジンコアを形成することです。 反応は通常、トルエン中、ピロリジンなどの塩基の存在下、還流条件で行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模な規模で行われます。連続フロー反応器の使用や反応条件の最適化により、製品の収率と純度を向上させることができます。 溶媒を使用しない方法やグリーンケミストリーの原則の適用も、プロセスをより環境にやさしいものにするために検討されています .
化学反応の分析
反応の種類
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、追加の官能基を導入することができます。
還元: 還元反応を使用して、オキソ基を変性することができます。
置換: 求核置換反応は、エステル基またはチオフェン環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アルキルハライドまたはアシルクロリドなどの試薬を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .
科学研究への応用
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルには、いくつかの科学研究への応用があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な抗菌作用と抗がん作用を示し、薬物開発の候補となっています.
医学: 抗ウイルス剤および抗炎症剤としての使用を検討した研究が進められています。
科学的研究の応用
Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an antiviral and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、ジヒドロ葉酸還元酵素(DHFR)やホスホジエステラーゼなどの酵素を阻害することができ、抗菌作用と抗がん作用をもたらします。 オキソ基とエステル基の存在により、これらの酵素の活性部位と強い相互作用を形成することができ、その結果、酵素の活性を阻害します .
類似化合物との比較
類似化合物
チエノ[3,2-d]ピリミジン-4-オン: 構造は似ていますが、エステル基がありません。
チエノ[3,4-b]ピリジン: ピリミジン環の代わりにピリジン環が含まれています。
2-チオキソピリミジン: 酸素原子の代わりに2位に硫黄原子が含まれています。
独自性
2-(4-オキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン-6-イル)酢酸メチルは、官能基と環構造の特定の組み合わせによって、独自のものとなっています。
特性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13) |
InChIキー |
GMTUSHZXXIAJBO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC2=C(S1)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)







![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
